molecular formula C10H15NO3 B047928 Copovidone CAS No. 25086-89-9

Copovidone

Cat. No. B047928
CAS RN: 25086-89-9
M. Wt: 197.23 g/mol
InChI Key: FYUWIEKAVLOHSE-UHFFFAOYSA-N
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Patent
US04533540

Procedure details

An uncrosslinked vinylpyrrolidone (VP) homopolymer, a crosslinked 98/2 weight ratio vinylpyrrolidone/ethylene glycol dimethacrylate (VP/EGDM) copolymer, an uncrosslinked 70/30 weight ratio vinylpyrrolidone/lauryl methacrylate (VP/LM) copolymer and an uncrosslinked 79/21 weight ratio vinylpyrrolidone/vinyl acetate (VP/VA) copolymer were prepared by solution polymerization in cyclohexane using lauroyl peroxide as catalyst. The viscous reaction mixture was cast on a polytetrafluoroethylene sheet and the solvent was permitted to evaporate. The resultant thin film was dried at 60° C. in a forced air oven, washed free of residual monomer, if any, with petroleum ether and redried in vacuo at 60° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
vinylpyrrolidone ethylene glycol dimethacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
vinylpyrrolidone lauryl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
polytetrafluoroethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=[CH2:2].C(N1CCCC1=O)=C.[C:17]([O:22][CH2:23][CH2:24]OC(=O)C(C)=C)(=[O:21])[C:18](C)=C.C(N1CCCC1=O)=C.C(OCCCCCCCCCCCC)(=O)C(C)=C>C1CCCCC1.C(OOC(=O)CCCCCCCCCCC)(=O)CCCCCCCCCCC>[CH:1]([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=[CH2:2].[C:17]([O:22][CH:23]=[CH2:24])(=[O:21])[CH3:18] |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Name
vinylpyrrolidone ethylene glycol dimethacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O.C(C(=C)C)(=O)OCCOC(C(=C)C)=O
Name
vinylpyrrolidone lauryl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O.C(C(=C)C)(=O)OCCCCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
polytetrafluoroethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(F)(F)[*:1])(F)[*:2]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to evaporate
CUSTOM
Type
CUSTOM
Details
The resultant thin film was dried at 60° C. in a forced air oven
WASH
Type
WASH
Details
washed free of residual monomer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
if any, with petroleum ether and redried in vacuo at 60° C.

Outcomes

Product
Name
Type
product
Smiles
C(=C)N1C(CCC1)=O.C(C)(=O)OC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.